molecular formula C12H8N2 B1621677 5-(Phenylethynyl)pyrimidine CAS No. 71418-88-7

5-(Phenylethynyl)pyrimidine

Cat. No.: B1621677
CAS No.: 71418-88-7
M. Wt: 180.20 g/mol
InChI Key: HSQDWKSXSIUOJC-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenylethynyl group at the 5-position

Mechanism of Action

Target of Action

The primary target of 5-(Phenylethynyl)pyrimidine is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, an important neurotransmitter in the brain. Ligand binding to mGluR5 triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .

Mode of Action

This compound interacts with its target, mGluR5, causing a conformational change that triggers signaling via G proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This interaction plays an important role in the regulation of synaptic plasticity and the modulation of the neural network activity .

Biochemical Pathways

The action of this compound affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .

Result of Action

The result of this compound’s action is the modulation of neural network activity through its interaction with mGluR5 . This can have various effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . Additionally, the compound’s metabolism could be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .

Metabolic Pathways

This compound is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving this compound have not been fully elucidated.

Subcellular Localization

Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenylethynyl)pyrimidine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 5-bromopyrimidine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for its synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenylethynyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cyclization can produce fused heterocyclic compounds .

Comparison with Similar Compounds

  • 4-(Phenylethynyl)pyrimidine
  • 5-(Phenylethynyl)uracil
  • 5-(Phenylethynyl)cytosine

Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .

Properties

IUPAC Name

5-(2-phenylethynyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDWKSXSIUOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399052
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71418-88-7
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Phenylethynyl)pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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